2-Methylpropyl 2-({[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
2-METHYLPROPYL 2-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including oxazole, thiazole, and carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 2-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-METHYLPROPYL 2-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-METHYLPROPYL 2-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 2-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Quinoline Derivatives: Exhibiting antimicrobial and therapeutic potential.
Uniqueness
2-METHYLPROPYL 2-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H18ClN3O4S |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-methylpropyl 2-[[5-(4-chlorophenyl)-1,2-oxazole-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H18ClN3O4S/c1-10(2)9-26-18(25)16-11(3)21-19(28-16)22-17(24)14-8-15(27-23-14)12-4-6-13(20)7-5-12/h4-8,10H,9H2,1-3H3,(H,21,22,24) |
InChI Key |
PCYFJISBDPITAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)C(=O)OCC(C)C |
Origin of Product |
United States |
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